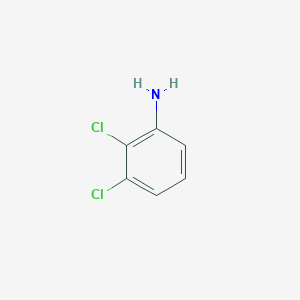

2,3-Dichloroaniline

Description

Dichloroanilines appears as an amber to brown crystalline solid. Shipped as a solid or in a liquid carrier. Insoluble in water. It is toxic by skin absorption and by inhalation. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of dyes and pesticides.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSAOUFIJSKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N, Array | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040696 | |

| Record name | 2,3-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroanilines appears as an amber to brown crystalline solid. Shipped as a solid or in a liquid carrier. Insoluble in water. It is toxic by skin absorption and by inhalation. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of dyes and pesticides., Colorless solid or liquid; mp = 24 deg C; [ICSC] Solid; mp = 23-24 deg C; [Alfa Aesar MSDS], COLOURLESS CRYSTALS OR LIQUID. | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

252 °C | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>112 °C (closed cup), >112 °C c.c. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN ETHER; SLIGHTLY SOL IN PETROLEUM ETHER, BENZENE, Sol in alcohol, acetone, Solubility in water: none | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.383 @ 25 °C, Relative density (water = 1): 1.383 | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], Vapor pressure, Pa at 25 °C: | |

| Record name | 2,3-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

27134-27-6, 608-27-5 | |

| Record name | DICHLOROANILINES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar,ar-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027134276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BL4F1DXVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

24 °C | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dichloroaniline from 2,3-Dichloronitrobenzene

Introduction

2,3-Dichloroaniline is a significant chemical intermediate used in the synthesis of pharmaceuticals, pesticides, and dyestuffs.[1] Its molecular formula is C₆H₃Cl₂(NH₂).[2] The primary and most commercially viable method for its production is the reduction of the nitro group of 2,3-dichloronitrobenzene.[2][3] This process, typically achieved through catalytic hydrogenation, offers high yields and purity. This guide provides a detailed overview of this synthesis, focusing on the core methodologies, experimental protocols, and quantitative data for professionals in research and drug development.

The starting material, 2,3-dichloronitrobenzene, is typically produced as a byproduct during the nitration of 1,2-dichlorobenzene, where the main product is 3,4-dichloronitrobenzene.[1][4]

Core Synthesis Pathway: Reduction of 2,3-Dichloronitrobenzene

The conversion of 2,3-dichloronitrobenzene to this compound is a reduction reaction. The most prevalent industrial method is catalytic hydrogenation, valued for its efficiency and clean conversion.

Figure 1: Chemical transformation of 2,3-dichloronitrobenzene to this compound.

Catalytic Hydrogenation

This method involves the reaction of 2,3-dichloronitrobenzene with hydrogen gas in the presence of a metal catalyst. The process is typically carried out in a high-pressure reactor or autoclave.[5][6] While various catalysts can be employed, including Raney nickel and platinum-based catalysts, palladium on carbon (Pd/C) is also a common choice for such reductions.[7][8] The primary challenge is to achieve selective reduction of the nitro group without causing dehalogenation (removal of chlorine atoms).[7]

Experimental Protocols

Below is a generalized experimental protocol for the catalytic hydrogenation of 2,3-dichloronitrobenzene, synthesized from published procedures.[5][6]

1. Reactor Preparation and Charging:

-

A 50 mL high-pressure autoclave is charged with the aromatic nitro compound (e.g., 1 mmol of 2,3-dichloronitrobenzene), a solvent system such as deionized water (5 mL) and methanol (5 mL), and the catalyst (e.g., 20 mg).[5]

-

The reactor is sealed.

2. Inerting and Pressurization:

-

To ensure an oxygen-free environment and prevent side reactions or catalyst deactivation, the autoclave is purged with an inert gas, such as nitrogen (N₂), three times.[5]

-

Subsequently, the reactor is purged with hydrogen (H₂) gas three times to remove the nitrogen.[5]

-

The autoclave is then pressurized with hydrogen gas to the desired reaction pressure (e.g., 2.0 MPa / 15001.5 Torr).[5]

3. Reaction Execution:

-

The reaction mixture is heated to the target temperature (e.g., 100°C) with constant, vigorous stirring (e.g., 800 rpm) to ensure efficient gas-liquid mass transfer.[5]

-

The reaction is allowed to proceed for a specified duration (e.g., 4 hours) while maintaining constant temperature and pressure.[5]

4. Product Work-up and Purification:

-

After the reaction is complete, the reactor is cooled to a safe temperature.

-

The excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the solid catalyst.[6]

-

The solvent is recovered, often through distillation.[6]

-

The crude product may undergo layer separation and drying.[6]

-

For high purity, the crude product is subjected to flash distillation to yield the final this compound.[6]

5. Analysis:

-

The final product is analyzed to confirm its identity and purity using methods such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Data Presentation

Quantitative data from various sources are summarized below for comparative analysis.

Table 1: Summary of Catalytic Hydrogenation Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate | 2,3-Dichloronitrobenzene | [5] |

| Catalyst | Not specified, generic metal powder | [5][6] |

| Solvent | Methanol / Water | [5] |

| Pressure | 2.0 MPa (approx. 20 atm) | [5] |

| Temperature | 100 °C | [5] |

| Reaction Time | 4 hours | [5] |

| Yield | 99% |[5] |

Table 2: Physicochemical Properties of Reactant and Product

| Property | 2,3-Dichloronitrobenzene | This compound |

|---|---|---|

| CAS Number | 3209-22-1 | 608-27-5 |

| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₅Cl₂N |

| Molar Mass | 192.00 g/mol | 162.02 g/mol |

| Appearance | Light yellow crystals | Colorless oil / crystalline solid |

| Melting Point | 61-62 °C (142-144 °F) | 24 °C (75 °F) |

| Boiling Point | 257-258 °C (495-496 °F) | 252 °C (486 °F) |

| Density | 1.57 g/cm³ | 1.383 g/cm³ |

| Solubility in Water | 62.4 mg/L at 20 °C | Insoluble |

(Data sourced from PubChem, Wikipedia, and other technical datasheets).[1][2][9]

Visualizations

The following diagram illustrates the logical workflow of the synthesis process.

Figure 2: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Method for preparing 2,3-/2,6-dichloroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]

- 8. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloroaniline is a chlorinated aromatic amine that serves as a crucial intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and industrial applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular and physical properties. Detailed experimental protocols for the determination of these properties are presented, adhering to internationally recognized standards. Furthermore, this guide elucidates the known metabolic fate and toxicological mechanism of this compound through schematic diagrams, offering valuable insights for researchers and professionals in drug development and environmental science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various scientific sources.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 608-27-5 | [1][2] |

| Molecular Formula | C₆H₅Cl₂N | [1][2] |

| Molecular Weight | 162.02 g/mol | [1][2] |

| Appearance | Light tan to dark gray crystals or brown solid; colorless oil | [1][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 20-25 °C (68-77 °F) | [4] |

| Boiling Point | 252 °C (486 °F) at 760 mmHg | [3] |

| Density | 1.37 - 1.383 g/cm³ at 20-25 °C | [3][5] |

| Water Solubility | Insoluble | [2][6] |

| pKa (Predicted) | 1.60 ± 0.10 | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.78 | [3] |

| Vapor Pressure | 0.02 - 0.03 mmHg at 25 °C | [6][7] |

| Refractive Index | 1.597 at 20 °C | [8] |

| Flash Point | >112 °C (>234 °F) - closed cup | [8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and OECD guidelines.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (Distillation Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Procedure:

-

A small volume of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

Water Solubility Determination (Flask Method - OECD 105)

Principle: The flask method is suitable for substances with a solubility above 10⁻² g/L. An excess of the substance is equilibrated with water at a constant temperature, and the concentration of the dissolved substance is determined.[1][3]

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).

-

The mixture is centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Titration Method - OECD 112)

Principle: The dissociation constant (pKa) of an acidic or basic substance is determined by titrating a solution of the substance with a standard solution of a strong base or acid and monitoring the pH.[2][5][9]

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly soluble substances).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the aniline is protonated.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio.

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to ensure thorough partitioning and then allowed to stand for the phases to separate completely.

-

The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Biological Fate and Toxicological Mechanism

Understanding the biological interactions of this compound is critical for assessing its environmental impact and potential toxicity.

Biodegradation Pathway

Under anaerobic conditions, this compound can undergo reductive dechlorination. The primary pathway involves the removal of a chlorine atom to form 2-chloroaniline, which is then further dechlorinated to aniline.[10]

Mechanism of Toxicity: Methemoglobinemia

Aromatic amines, including dichloroanilines, are known to induce methemoglobinemia. This toxic effect is not caused by the parent compound directly but by its metabolites. The aniline is metabolized to an arylhydroxylamine, which then enters red blood cells and oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia.[6]

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of this compound, complete with standardized experimental protocols for their determination. The inclusion of its anaerobic biodegradation pathway and the mechanism of its primary toxic effect, methemoglobinemia, offers a more holistic understanding of this compound. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling safer handling, more effective application, and a clearer assessment of its environmental and physiological impact.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 6. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 10. Reductive Dechlorination of this compound by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dichloroaniline (CAS Number: 608-27-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,3-dichloroaniline (CAS No. 608-27-5), a significant chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical and spectral properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its metabolic fate and toxicological profile. The information is curated to support research, development, and safety assessments involving this compound.

Physicochemical and Spectral Data

This compound is a halogenated aromatic amine. At room temperature, it can exist as a solid or liquid depending on its purity and the ambient temperature, often appearing as colorless to brown crystals or a colorless oil.[1][2]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 608-27-5 | [3] |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.01 g/mol | [3] |

| Appearance | Colorless oil or colorless to brown crystalline solid | [1][2] |

| Melting Point | 24 °C | [3] |

| Boiling Point | 252 °C | [3] |

| Density | 1.383 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.78 | [3] |

Spectral Data

While specific spectral data were not detailed in the provided search results, typical analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for structure elucidation and purity assessment.

Synthesis and Purification

The primary route for the synthesis of this compound is the catalytic hydrogenation of 2,3-dichloronitrobenzene.[3]

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the catalytic hydrogenation of 2,3-dichloronitrobenzene.[4]

Materials:

-

2,3-Dichloronitrobenzene (1 mmol)

-

Methanol (5 mL)

-

Deionized water (5 mL)

-

Catalyst (e.g., 20 mg of a suitable hydrogenation catalyst like Palladium on carbon)

-

High-pressure reactor (autoclave)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Procedure:

-

To a 50 mL high-pressure reactor, add 2,3-dichloronitrobenzene (1 mmol), methanol (5 mL), deionized water (5 mL), and the catalyst (20 mg).[4]

-

Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to remove any air.[4]

-

Pressurize the reactor with hydrogen gas to 2.0 MPa.[4]

-

Heat the reaction mixture to 100 °C with vigorous stirring (e.g., 800 rpm).[4]

-

Maintain these conditions for a sufficient time to ensure complete reaction (typically monitored by techniques like TLC or GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Open the reactor and filter the reaction mixture to remove the catalyst.

-

The filtrate, containing the product, can be concentrated under reduced pressure to remove the methanol and water, yielding crude this compound.

Experimental Protocol: Purification by Recrystallization

This protocol describes a general method for the purification of anilines using a mixed solvent system of ethanol and water.[1][5]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel and flask)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[5]

-

Heat the solution to boiling.[5]

-

Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy, indicating the saturation point has been reached.[5]

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystal formation is observed, place the flask in an ice bath to maximize crystallization.[5]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[5]

-

Allow the crystals to dry completely.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of this compound.

HPLC Analysis

A reverse-phase HPLC method is suitable for the analysis of this compound.[6]

Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | HPLC system with a UV detector |

| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of acetonitrile. |

GC-MS Analysis

GC-MS is a highly sensitive and specific method for the identification and quantification of this compound.[7]

Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 - 325 °C |

| Mass Scan Range | 35 - 450 amu |

Metabolic and Toxicological Profile

Anaerobic Biodegradation Pathway

Under anaerobic conditions, this compound can undergo reductive dechlorination by certain microorganisms. The primary metabolic pathway involves the sequential removal of chlorine atoms.

Studies have shown that the anaerobic biodegradation of this compound proceeds primarily through the formation of 2-chloroaniline, with 3-chloroaniline as a minor intermediate. Both intermediates are subsequently dechlorinated to aniline.

Toxicological Mechanism: Proposed Methemoglobinemia Pathway

The primary toxic effect of many aniline derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[8][9] This process is often mediated by reactive metabolites that induce oxidative stress. While a specific pathway for this compound is not extensively detailed, a proposed mechanism based on the toxicology of related anilines is presented below.

This proposed pathway suggests that this compound is metabolized to reactive intermediates, which then generate reactive oxygen species (ROS). These ROS can directly oxidize the ferrous iron of hemoglobin to its ferric state, leading to the formation of methemoglobin. This process can also deplete cellular antioxidants like glutathione (GSH), further exacerbating oxidative stress. The resulting methemoglobinemia impairs oxygen transport, leading to tissue hypoxia and cyanosis.

Safety and Handling

This compound is classified as a toxic substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[10] It is also suspected of causing genetic defects and may cause cancer. Furthermore, it is very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Applications

This compound serves as a crucial intermediate in the synthesis of a variety of products, including:

-

Pharmaceuticals: It is a building block for the synthesis of various active pharmaceutical ingredients.

-

Agrochemicals: It is used in the production of herbicides and other pesticides.

-

Dyes: It is an intermediate in the manufacturing of certain dyes.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, analysis, metabolism, and toxicology. The structured data and experimental protocols are intended to be a valuable resource for professionals in research and development. A thorough understanding of the characteristics and hazards of this compound is essential for its safe and effective use in various scientific and industrial applications.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. epa.gov [epa.gov]

- 3. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]

- 10. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Molecular Structure of 2,3-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloroaniline is an important chemical intermediate in the synthesis of various dyes, pigments, pesticides, and pharmaceuticals.[1][2] A thorough understanding of its molecular structure is crucial for predicting its reactivity, metabolic fate, and potential biological activity. This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic characterization, and relevant biological pathways.

Molecular and Physicochemical Properties

This compound is a halogenated aromatic amine with the chemical formula C₆H₅Cl₂N.[3][4][5] It exists as a colorless to light yellow liquid or crystalline solid at room temperature.[2] The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.02 g/mol | [3] |

| CAS Number | 608-27-5 | [3] |

| Melting Point | 24 °C | [5] |

| Boiling Point | 252 °C | [5] |

| Density | 1.37 g/mL at 20 °C | [6] |

| Refractive Index (n20/D) | 1.597 | [6] |

| Appearance | Colorless to light yellow liquid or crystal | [2] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons and the amine protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.936 | m | Aromatic CH |

| 6.827 | m | Aromatic CH |

| 6.626 | m | Aromatic CH |

| 4.1 | br s | NH₂ |

(Data sourced from ChemicalBook)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is typically recorded as a thin film.[7]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (asymmetric) |

| ~3300 | N-H stretch (symmetric) |

| ~1620 | N-H bend |

| ~1580, ~1470 | C=C aromatic stretch |

| ~1100-1000 | C-N stretch |

| ~800-600 | C-Cl stretch |

(Assignments are typical for aromatic amines and chloroaromatics)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.[8]

| m/z | Assignment |

| 161 | [M]⁺ (Molecular ion) |

| 163 | [M+2]⁺ (Isotope peak for ²Cl) |

| 126 | [M-Cl]⁺ |

| 90 | [M-2Cl-H]⁺ |

(Data sourced from NIST WebBook)[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of 2,3-dichloronitrobenzene.[9]

Methodology:

-

A 50 mL high-pressure reactor is charged with 2,3-dichloronitrobenzene (1 mmol), deionized water (5 mL), methanol (5 mL), and a suitable catalyst (e.g., 20 mg of a supported metal catalyst).[9]

-

The reactor is purged with nitrogen and then with hydrogen gas three times to remove air.[9]

-

The reactor is pressurized with hydrogen gas to 2.0 MPa.[9]

-

The reaction mixture is heated to 100 °C and stirred at 800 rpm for a specified time (e.g., 4 hours).[9]

-

After the reaction, the mixture is cooled, and the product is isolated and purified.[9]

-

Product analysis is typically performed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[9]

Spectroscopic Analysis

¹H NMR Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[10] The sample is filtered if any solid particles are present to ensure homogeneity.[11]

FTIR Analysis: For liquid samples like this compound, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).[7]

GC-MS Analysis: A general protocol for the analysis of aniline derivatives by GC-MS involves:

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Column: A DB-5ms column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 40-70 °C, held for 1-5 min, ramped at 10-15 °C/min to 280-290 °C, and held for 5-10 min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV with a mass scan range of 35-450 amu.[12]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via catalytic hydrogenation.

Biodegradation Pathway of this compound

The biodegradation of this compound in the environment is an important consideration for its fate and potential toxicity. One identified pathway involves an initial hydroxylation of the aromatic ring.[5]

Caption: Aerobic biodegradation pathway of this compound.

References

- 1. Reductive Dechlorination of this compound by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 2,3-二氯苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzenamine, 2,3-dichloro- [webbook.nist.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. benchchem.com [benchchem.com]

The Solubility Profile of 2,3-Dichloroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dichloroaniline in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a detailed framework for determining solubility through established experimental protocols. Qualitative solubility information has been compiled and is presented herein.

Introduction to this compound and its Solubility

This compound (C₆H₅Cl₂N) is a chlorinated aromatic amine that serves as a key intermediate in the synthesis of various dyes, pigments, pesticides, and pharmaceuticals.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in organic synthesis, formulation development, and environmental fate assessment. At room temperature, it typically exists as a solid in the form of brown to orange-hued crystals.[1]

The solubility of this compound is significantly influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.[1] Generally, its non-polar aromatic structure lends it a higher affinity for organic solvents compared to aqueous media.[1]

Solubility Data

A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. However, qualitative descriptions of its solubility have been compiled and are summarized in the table below. This information can guide solvent selection for synthesis and purification processes. For precise quantitative applications, experimental determination of solubility is strongly recommended using the protocols outlined in the subsequent sections of this guide.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |

| Alcohols | Methanol | Soluble / Slightly Soluble | [2] |

| Ethanol | Soluble | [1] | |

| Ketones | Acetone | Soluble | [1] |

| Esters | Ethyl Acetate | Soluble / Slightly Soluble | [2] |

| Halogenated | Dichloromethane | Higher Solubility | [1] |

| Chloroform | Soluble / Sparingly Soluble | [2] | |

| Aromatics | Benzene | Slightly Soluble | [3] |

| Toluene | No Data Available | ||

| Ethers | Diethyl Ether | Very Soluble | [3] |

| Aliphatics | Petroleum Ether | Slightly Soluble | [3] |

| Aqueous | Water | Insoluble | [2][3][4] |

Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are based on descriptive information from the cited sources and are not based on standardized quantitative measurements.

Factors Influencing Solubility: A Conceptual Overview

The dissolution of a solid solute like this compound in an organic solvent is a complex process governed by intermolecular forces and thermodynamics. The principle of "like dissolves like" provides a fundamental, albeit simplified, predictive tool.

Caption: Logical relationship of factors affecting solubility.

Experimental Protocols for Solubility Determination

The following section details the gravimetric method for the quantitative determination of this compound solubility in an organic solvent. This method is robust, reliable, and does not require sophisticated instrumentation.

Gravimetric Method

This method involves preparing a saturated solution of this compound in the solvent of interest, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Caption: Workflow for gravimetric solubility determination.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

To a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C) via a circulating water bath, add a known volume of the desired organic solvent.

-

Add an excess of this compound to the solvent while stirring continuously with a magnetic stirrer. The presence of undissolved solid is essential to ensure saturation.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure the solution is fully saturated.

-

-

Separation of Phases:

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals. The filtration apparatus should be pre-equilibrated to the same temperature as the solution to prevent precipitation.

-

-

Sampling:

-

Accurately transfer a known volume (e.g., 10.0 mL) of the clear, saturated filtrate into a pre-weighed, clean, and dry container (e.g., a glass petri dish or beaker).

-

-

Solvent Evaporation and Drying:

-

Carefully evaporate the solvent from the container in a fume hood. For solvents with high boiling points, a gentle stream of nitrogen or use of a rotary evaporator may be necessary.

-

Once the solvent is evaporated, place the container in a vacuum oven at a temperature below the melting point of this compound (23-24 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Cool the container in a desiccator before each weighing to prevent atmospheric moisture absorption.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of filtrate taken in mL) * 100

-

Alternative Methods for Solubility Determination

While the gravimetric method is highly accurate, other techniques can also be employed, particularly for high-throughput screening or when dealing with very small sample sizes.

-

High-Performance Liquid Chromatography (HPLC): A saturated solution is prepared and filtered as described above. The filtrate is then diluted with a suitable solvent and injected into an HPLC system. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.

-

UV-Vis Spectroscopy: This method is suitable if this compound exhibits a distinct chromophore with a known molar absorptivity in the chosen solvent. A saturated solution is prepared, filtered, and then serially diluted to fall within the linear range of a previously established calibration curve (absorbance vs. concentration).

Conclusion

This technical guide has outlined the available qualitative solubility information for this compound in a variety of organic solvents and has provided a detailed experimental protocol for the quantitative determination of its solubility using the gravimetric method. For researchers and professionals in drug development and chemical synthesis, the experimental framework provided will enable the generation of precise and reliable solubility data, which is essential for process optimization, formulation design, and risk assessment. The absence of readily available quantitative data in the literature underscores the importance of experimental determination for specific applications.

References

An In-depth Technical Guide to the Thermal Stability of 2,3-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,3-dichloroaniline. The information is curated for professionals in research and development who handle this chemical and require a thorough understanding of its thermal properties and potential hazards. This document summarizes key physical and thermal data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for thermal hazard assessment. Additionally, a plausible metabolic pathway associated with its toxicity is illustrated.

Physicochemical and Thermal Properties

This compound is a halogenated aromatic amine.[1] Its thermal stability is a critical parameter for safe handling, storage, and use in various industrial and research applications. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical and Thermal Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₂N | |

| Molecular Weight | 162.02 g/mol | |

| Physical State | Solid | [2] |

| Melting Point | 20-25 °C | |

| Boiling Point | 252 °C | [3] |

| Flash Point | > 112 °C | [4] |

| Auto-ignition Temperature | > 500 °C | [2] |

| Decomposition | Emits toxic fumes of hydrogen chloride and nitrogen oxides upon heating. | [5] |

Thermal Decomposition and Hazardous Reactions

This compound is stable under normal conditions but can decompose upon heating, particularly during combustion.[5] The primary hazardous decomposition products are toxic fumes of hydrogen chloride and nitrogen oxides. While a specific onset temperature for decomposition is not consistently reported in the literature, its high auto-ignition temperature suggests that decomposition is initiated at elevated temperatures.

The presence of impurities can significantly affect the thermal stability of a substance. It is crucial to be aware that amines, being basic, can react exothermically with acids, acid anhydrides, and acid chlorides.[1]

Experimental Protocols for Thermal Stability Assessment

To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and recommended techniques.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperature at which degradation begins and to quantify mass loss.[8][9][10]

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.

-

Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should be plotted to identify the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on exothermic or endothermic processes such as melting and decomposition.[1][11]

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed high-pressure stainless steel or gold-plated pan to prevent evaporation before decomposition.[11] An empty, sealed pan of the same type is used as a reference.

-

Atmosphere: Nitrogen purge gas at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature. The onset temperature of any exothermic event is a critical parameter for assessing thermal instability.

Metabolic Activation and Toxicological Pathway

Aromatic amines like this compound can undergo metabolic activation in biological systems, primarily by cytochrome P450 enzymes in the liver.[12][13][14][15][16][17][18] This process can lead to the formation of reactive intermediates that are responsible for the toxic effects of the compound, such as methemoglobinemia. While the specific pathway for this compound is not extensively detailed in the literature, a plausible pathway based on the metabolism of similar chloroanilines can be proposed.[19][20][21]

Metabolic activation and toxicity pathway of this compound.

Experimental Workflow for Thermal Hazard Assessment

A systematic approach is essential for evaluating the thermal hazards of a chemical like this compound.[6][22][23] The following workflow outlines the key steps from initial screening to a comprehensive risk assessment.

Workflow for thermal hazard assessment of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. This compound 99 608-27-5 [sigmaaldrich.com]

- 4. This compound | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plant activation of aromatic amines mediated by cytochromes P450 and flavin-containing monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biodegradation characteristics of p-Chloroaniline and the mechanism of co-metabolism with aniline by Pseudomonas sp. CA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Environmental Fate and Degradation of 2,3-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 2,3-dichloroaniline (2,3-DCA), a compound of environmental concern due to its industrial applications and potential persistence. This document synthesizes key data on its physicochemical properties, abiotic and biotic degradation pathways, and the experimental methodologies used to assess its environmental impact.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and distribution in the environment. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molar Mass | 162.01 g/mol | [2] |

| Appearance | Colorless oil or amber to brown crystalline solid | [1][2] |

| Melting Point | 24 °C | [1][2] |

| Boiling Point | 252 °C | [1][2] |

| Vapor Pressure | 0.025 mm Hg at 25 °C | [1] |

| Water Solubility | Insoluble in water | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 2.78 | [1] |

| Henry's Law Constant | 1.6 x 10⁻⁶ atm-m³/mol (estimated) | [1] |

| pKa | Not readily available |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and degradation processes, including volatilization, sorption to soil and sediment, and abiotic and biotic transformations.

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

-

Photolysis : Vapor-phase this compound is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 17 hours[1]. While specific aqueous photolysis data for 2,3-DCA is limited, related dichloroaniline isomers have been shown to undergo direct photolysis in water[3].

-

Hydrolysis : Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo significant hydrolysis under typical environmental conditions[4]. Studies on the structurally similar 3,5-dichloroaniline have shown very slow hydrolysis rates, with half-lives of 40.8 days in neutral, 77.0 days in acidic, and 86.6 days in alkaline solutions[5].

Biotic Degradation

Biodegradation is a significant pathway for the environmental dissipation of this compound, occurring under both aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms can mineralize this compound. The initial step in the aerobic biodegradation of this compound is often ring hydroxylation[2][6]. One identified pathway involves the conversion to dichloroaminophenol metabolites[7][8]. A study using a mixed enrichment culture demonstrated significant aerobic biodegradation of 2,3-DCA, with an estimated extent of up to 80-90% in a pilot wetland system[9]. The formation of a glutamate conjugate of 2,3-DCA has also been proposed as a reaction intermediate[9].

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination. Studies have shown the complete and stoichiometric dechlorination of this compound to aniline via 2-chloroaniline (2-CA) as a major intermediate[10]. 3-chloroaniline has also been observed as a transient intermediate, though in smaller proportions[10]. The half-life for this compound degradation under anaerobic conditions in an estuary sediment was found to be 54 days, with a first-order rate constant of 0.013 day⁻¹[1].

Quantitative Degradation Data

The following tables summarize key quantitative data related to the degradation and environmental fate of this compound.

Table 1: Abiotic Degradation Parameters

| Degradation Process | Medium | Half-life | Rate Constant | Conditions | Reference |

| Atmospheric Photolysis (reaction with OH radicals) | Air | 17 hours (estimated) | 2.2 x 10⁻¹² cm³/molecule-sec (estimated) | Vapor phase | [1] |

| Anaerobic Degradation | Estuary Sediment | 54 days | 0.013 day⁻¹ | - | [1] |

Table 2: Anaerobic Reductive Dechlorination Kinetics

| Parameter | Value | Organism/System | Reference |

| Maximum Specific Growth Rate (μmax) | 0.18 ± 0.03 day⁻¹ | Anaerobic enrichment culture | [10] |

| Half-saturation Constant (Ks) | 45 ± 16 mg/L | Anaerobic enrichment culture | [10] |

| Growth Yield on 2,3-DCA | 1.2 ± 0.1 x 10⁸ 16S rRNA gene copies/μmol | Anaerobic enrichment culture | [10] |

| Growth Yield on 2-CA | 1.3 ± 0.1 x 10⁸ 16S rRNA gene copies/μmol | Anaerobic enrichment culture | [10] |

| First-order Decay Constant (starved) | 0.017 ± 0.001 day⁻¹ | Anaerobic enrichment culture | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of this compound. The following sections outline typical experimental protocols.

Aerobic Biodegradation Study

This protocol describes a laboratory experiment to assess the aerobic biodegradation of this compound in a liquid medium.

Objective: To determine the rate and extent of aerobic biodegradation of this compound by a mixed microbial culture.

Materials:

-

Minimal salts medium (MSM)

-

This compound (analytical grade)

-

Mixed microbial culture (e.g., from activated sludge or contaminated site)

-

Sterile flasks

-

Shaking incubator

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In sterile flasks, add a defined volume of MSM.

-

Inoculate the flasks with the mixed microbial culture.

-

Spike the flasks with this compound to a final desired concentration. Include control flasks (sterile controls with no inoculum and substrate controls with no carbon source).

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30 °C) and agitation speed.

-

Collect samples at regular time intervals.

-

Extract the samples with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracts for the concentration of this compound and potential metabolites using HPLC or GC-MS.

Anaerobic Reductive Dechlorination Study

This protocol outlines a laboratory experiment to investigate the anaerobic degradation of this compound.

Objective: To determine the pathway and kinetics of anaerobic reductive dechlorination of this compound.

Materials:

-

Anaerobic growth medium

-

Anaerobic enrichment culture capable of reductive dechlorination

-

This compound

-

Electron donor (e.g., lactate, ethanol)

-

Serum bottles with butyl rubber stoppers

-

Anaerobic chamber or glove box

-

Gas Chromatography (GC) with an appropriate detector (e.g., ECD or MS)

Procedure:

-

Prepare the anaerobic medium and dispense it into serum bottles inside an anaerobic chamber.

-

Spike the bottles with a stock solution of this compound.

-

Inoculate the biotic bottles with the anaerobic enrichment culture. Prepare abiotic controls without inoculum.

-

Add an electron donor to the biotic bottles.

-

Seal the bottles and incubate them in the dark at a controlled temperature.

-

Periodically collect aqueous and headspace samples using a syringe.

-

Analyze aqueous samples for this compound and its dechlorination products (e.g., 2-chloroaniline, aniline) by GC.

-

Monitor headspace for methane production as an indicator of microbial activity.

Analytical Quantification

Accurate quantification of this compound and its metabolites is critical.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common and highly sensitive method for the analysis of chloroanilines.[11]

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE).

-

Column: A non-polar or semi-polar capillary column is typically used.

-

Detection: Mass spectrometry provides high selectivity and allows for the identification of metabolites.

-

-

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile degradation products.[12]

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A mixture of acetonitrile or methanol and water.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the environmental fate and degradation of this compound.

Caption: Aerobic biodegradation pathway of this compound.

Caption: Anaerobic reductive dechlorination of this compound.

Caption: General experimental workflow for degradation studies.

References

- 1. This compound | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photolysis and hydrolysis of 3,5-dichloroaniline in water [nyxxb.cn]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Dechlorination of this compound by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

Toxicological Profile of 2,3-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2,3-dichloroaniline (2,3-DCA), an organic compound used as an intermediate in the synthesis of various products, including dyes and pesticides.[1] This document summarizes available data on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects. Detailed experimental protocols for key toxicological assays are provided, and relevant biological pathways are visualized. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of 2,3-DCA and its derivatives.

Chemical and Physical Properties